molecular formula C11H11ClO3 B14584990 (3-Chlorophenyl)methyl 3-oxobutanoate CAS No. 61312-43-4

(3-Chlorophenyl)methyl 3-oxobutanoate

Cat. No.: B14584990
CAS No.: 61312-43-4
M. Wt: 226.65 g/mol
InChI Key: VAIHMTKIAQSRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chlorophenyl)methyl 3-oxobutanoate is a high-purity chemical compound offered for research and development purposes. As an ester of 3-oxobutanoic acid, it serves as a valuable synthetic intermediate and building block in organic chemistry. Researchers utilize this family of compounds in the development of pharmaceuticals and complex molecules . Compounds with structural similarities, such as those featuring chlorophenyl and 3-oxobutanoate groups, are often subject to regulatory scrutiny due to their potential use in the synthesis of controlled substances . This product is strictly labeled For Research Use Only and must not be used for any personal, human, or veterinary applications. Researchers are responsible for understanding and complying with all applicable local, state, national, and international regulations governing the handling, storage, and disposal of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-chlorophenyl)methyl 3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-8(13)5-11(14)15-7-9-3-2-4-10(12)6-9/h2-4,6H,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIHMTKIAQSRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710973
Record name (3-Chlorophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61312-43-4
Record name (3-Chlorophenyl)methyl 3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Chlorophenyl Methyl 3 Oxobutanoate

Classical Approaches for β-Keto Ester Synthesis Applied to (3-Chlorophenyl)methyl 3-oxobutanoate

Traditional methods for forming β-keto esters have been well-established for over a century and rely on fundamental reactions of esters and ketones. These approaches typically involve the formation of an enolate ion followed by a carbon-carbon or carbon-oxygen bond-forming reaction.

Claisen Condensation and its Modifications

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. byjus.comwikipedia.org The classic reaction involves the self-condensation of an ester with at least two α-hydrogens. jove.com For the synthesis of the 3-oxobutanoate backbone, a simple ester like ethyl acetate (B1210297) can be treated with a strong base, such as sodium ethoxide.

The mechanism proceeds in several steps:

Enolate Formation: The alkoxide base removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate ion. jove.com

Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. libretexts.org

Elimination: A tetrahedral intermediate is formed, which then collapses, eliminating an alkoxide group to form the β-keto ester. jove.com

Deprotonation: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is rapidly removed by the alkoxide base. This final, thermodynamically favorable deprotonation step drives the reaction to completion. jove.commasterorganicchemistry.com

Protonation: An acidic workup is required in the final step to neutralize the enolate and regenerate the final β-keto ester product. jove.com

While a classic Claisen condensation of (3-chlorophenyl)methyl acetate could theoretically produce the target compound, it would be inefficient. A more practical approach involves a Crossed Claisen Condensation . In this variation, two different esters are used. libretexts.orgorganic-chemistry.org To avoid a complex mixture of products, one of the esters should be non-enolizable (lacking α-hydrogens). libretexts.orgorganic-chemistry.org A strategically designed crossed Claisen, for instance using a titanium-based promoter, can selectively couple a carboxylic ester with an acid chloride to generate a variety of β-keto esters in high yield. acs.org

However, the most common application of this chemistry to synthesize this compound would be to first prepare a simple acetoacetate (B1235776), like ethyl acetoacetate, via a standard Claisen condensation. This readily available β-keto ester then serves as a precursor for a subsequent transesterification reaction with (3-chlorophenyl)methanol.

Acylation Reactions of Enolates

A more direct classical route to β-keto esters involves the C-acylation of a pre-formed ketone enolate. ucalgary.ca This method offers greater control over the final structure by uniting a specific ketone and an acylating agent. To synthesize this compound, this would involve the acylation of the enolate of acetone (B3395972).

The proposed synthetic pathway is as follows:

Enolate Generation: Acetone is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to quantitatively form the lithium enolate.

Preparation of the Acylating Agent: (3-Chlorophenyl)methanol is reacted with a reagent like phosgene (B1210022) or triphosgene (B27547) to generate (3-chlorophenyl)methyl chloroformate. This chloroformate is a potent acylating agent.

Acylation: The acetone enolate is then treated with (3-chlorophenyl)methyl chloroformate. The enolate attacks the electrophilic carbonyl carbon of the chloroformate in a nucleophilic acyl substitution reaction, displacing the chloride ion and forming the desired C-C bond. nih.gov

This method is highly effective because it directly couples the two key fragments of the target molecule. The use of pre-formed enolates and highly reactive acylating agents like chloroformates can lead to high yields of the β-keto ester. researchgate.net

Carboxylation of Ketone Enolates

Another classical strategy involves the carboxylation of a ketone enolate to form a β-keto acid, which is then esterified. nih.gov This two-step process provides an alternative pathway to the acylation route.

The synthesis would proceed via these steps:

Enolate Formation: As in the acylation method, the enolate of acetone is generated using a strong base like LDA.

Carboxylation: The enolate is then quenched with a carboxylating agent. The simplest agent is carbon dioxide (CO2), which, upon acidic workup, yields acetoacetic acid. More modern variations use acylating agents like methyl cyanoformate to directly produce a simple methyl ester. researchgate.net

Esterification: The resulting acetoacetic acid is then esterified with (3-chlorophenyl)methanol. This can be achieved through various standard esterification protocols, such as Fischer esterification using an acid catalyst, although milder methods are often preferred to avoid side reactions associated with the β-keto functionality.

This approach separates the C-C bond formation from the C-O bond formation, offering a modular route to the target compound.

Table 1: Comparison of Classical Synthetic Approaches
MethodologyKey ReagentsGeneral ConditionsApplicability to Target Synthesis
Claisen CondensationEster with α-hydrogens, Strong Base (e.g., NaOR)Stoichiometric base, followed by acidic workupIndirect; typically used to form a precursor like ethyl acetoacetate for subsequent transesterification.
Acylation of EnolatesKetone (e.g., Acetone), Strong Base (e.g., LDA), Acylating Agent (e.g., Chloroformate)Anhydrous, low temperature for enolate formationDirect and efficient route by coupling the ketone enolate with a custom acylating agent derived from (3-chlorophenyl)methanol.
Carboxylation of EnolatesKetone (e.g., Acetone), Strong Base (e.g., LDA), CO2 or other carboxylating agentAnhydrous, low temperature, followed by a separate esterification stepModular, two-step approach involving the formation of acetoacetic acid followed by esterification.

Modern and Catalytic Synthetic Strategies for this compound

Recent advancements in organic synthesis have introduced more efficient, selective, and environmentally benign methods for constructing β-keto esters. These strategies often rely on transition metal catalysis or biocatalysis to achieve transformations under milder conditions.

Transition Metal-Catalyzed Protocols for Esterification and C-C Bond Formation

Transition metals, particularly palladium, have become powerful tools for C-C and C-O bond formation. acs.org While classical methods often require stoichiometric amounts of strong bases, catalytic methods can operate under neutral or milder conditions.

Relevant palladium-catalyzed reactions for β-keto ester synthesis include:

Carbonylative Coupling: These reactions involve the insertion of carbon monoxide into an organic substrate. acs.org For example, palladium catalysts can facilitate the carbonylation of certain ketone precursors to generate the β-keto ester moiety. researchgate.net Heck-type carbonylation reactions are routinely used to synthesize esters from activated halides and alcohols in the presence of carbon monoxide. nih.gov

Decarboxylative C-C Coupling: Palladium can catalyze the reaction of allyl β-keto carboxylates, which proceed through the formation of a π-allylpalladium enolate intermediate after decarboxylation. nih.gov While not a direct route to the target, this chemistry showcases the power of palladium to generate and utilize enolates under catalytic conditions.

Catalytic Esterification/Transesterification: While not exclusively using transition metals, various Lewis acids and metal complexes can catalyze the esterification of β-keto acids or the transesterification of β-keto esters under mild conditions, often showing improved yields and selectivity compared to classical acid catalysis.

For the synthesis of this compound, a plausible modern approach would be the palladium-catalyzed carbonylation of a suitable halo-ketone in the presence of (3-chlorophenyl)methanol. This would construct the ester and keto functionalities in a convergent manner.

Biocatalytic Routes: Lipase-Catalyzed Transesterification for β-Keto Esters

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, particularly lipases, have proven to be exceptionally effective catalysts for the synthesis of esters due to their high selectivity and ability to function under mild, environmentally friendly conditions. researchgate.net

The synthesis of this compound is ideally suited for a lipase-catalyzed transesterification. This reaction involves the conversion of a simple, readily available β-keto ester (the acyl donor) with the desired alcohol.

Key features of this methodology include:

Catalyst: The most widely used and effective enzyme for this transformation is Candida antarctica Lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435). nih.govd-nb.info Immobilization allows for easy recovery and reuse of the catalyst.

Reactants: The reaction would use a simple acyl donor, such as methyl 3-oxobutanoate or ethyl 3-oxobutanoate, and the target alcohol, (3-chlorophenyl)methanol.

Conditions: The reaction is typically performed under mild, often solvent-free, conditions. The alcohol can be dissolved directly in the liquid acyl donor, and the enzyme is added to the mixture. nih.gov Reduced pressure is sometimes applied to remove the simple alcohol byproduct (e.g., methanol (B129727) or ethanol), thereby driving the equilibrium towards the product.

Selectivity and Yield: Lipase-catalyzed transesterifications are known for their high chemoselectivity. The enzyme specifically targets the ester group for transesterification without promoting side reactions like self-condensation. This leads to very high yields of the desired product, often exceeding 90%. nih.gov

This biocatalytic route represents a state-of-the-art method for synthesizing this compound, offering significant advantages in terms of efficiency, selectivity, and sustainability over many classical and even other modern catalytic methods.

Table 2: Comparison of Modern and Catalytic Synthetic Strategies
MethodologyKey Reagents/CatalystsGeneral ConditionsAdvantages for Target Synthesis
Transition Metal CatalysisPd complexes, CO, Organic Halide, AlcoholMild to moderate temperatures, often requires specific ligands and inert atmosphereHigh efficiency, novel bond formations, potential for convergent synthesis.
Biocatalytic TransesterificationLipase (e.g., CALB), Simple Acetoacetate Ester, (3-chlorophenyl)methanolMild temperature, often solvent-free, neutral pHExtremely high selectivity, excellent yields, environmentally benign, simple workup, reusable catalyst.

Sophisticated Spectroscopic and Structural Characterization of 3 Chlorophenyl Methyl 3 Oxobutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy allows for the identification and characterization of hydrogen atoms within a molecule. The expected ¹H NMR spectrum of (3-Chlorophenyl)methyl 3-oxobutanoate would exhibit distinct signals corresponding to the different proton environments in the molecule.

Based on established principles of ¹H NMR spectroscopy and analysis of similar structures, the predicted chemical shifts (δ) for the protons of this compound are presented in the interactive table below. These predictions are based on the expected electronic environments of the protons, influenced by factors such as electronegativity of neighboring atoms and aromatic ring currents.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Integration
CH₃ (keto)~2.2Singlet3H
CH₂ (keto)~3.5Singlet2H
CH₂ (benzyl)~5.1Singlet2H
Ar-H~7.2-7.4Multiplet4H

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

The protons of the methyl group (CH₃) adjacent to the ketone are expected to appear as a singlet at approximately 2.2 ppm. The methylene (B1212753) protons (CH₂) between the ketone and the ester oxygen are also anticipated to be a singlet, resonating around 3.5 ppm. The benzylic protons (CH₂) are deshielded by the adjacent oxygen and the aromatic ring, and their signal is predicted to be a singlet around 5.1 ppm. The aromatic protons on the 3-chlorophenyl ring would appear as a complex multiplet in the region of 7.2-7.4 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and 2D NMR Techniques

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in confirming the structural assignments. A COSY spectrum would reveal proton-proton coupling networks, while an HSQC spectrum would correlate directly bonded proton and carbon atoms.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
CH₃ (keto)~30
CH₂ (keto)~50
CH₂ (benzyl)~67
C (aromatic, C-Cl)~134
C (aromatic, C-H)~127-130
C (aromatic, C-CH₂)~138
C=O (ester)~167
C=O (keto)~200

Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₁₁H₁₁ClO₃), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column, and then detected by the mass spectrometer. The resulting mass spectrum would show the molecular ion peak and a characteristic fragmentation pattern that can be used for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In an LC-MS analysis, the compound would be separated by liquid chromatography and then ionized before entering the mass spectrometer. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed. The resulting mass spectrum and fragmentation data would provide valuable information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a unique molecular fingerprint by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. The analysis of the IR spectrum of this compound allows for the unambiguous identification of its key structural features: the ester group, the ketone group, and the substituted aromatic ring.

The spectrum is characterized by several distinct absorption bands. The most prominent of these are the carbonyl (C=O) stretching vibrations, which are typically strong and sharp. bme.hu Due to the presence of both a ketone and an ester, two separate carbonyl peaks are expected. The ester carbonyl stretch generally appears at a higher wavenumber (1750–1735 cm⁻¹) compared to the ketone carbonyl stretch (1725–1705 cm⁻¹). chromforum.orguhplcs.com The presence of the aromatic ring adjacent to the ester's benzylic group can slightly lower the ester C=O frequency. nih.gov

Furthermore, the spectrum will exhibit strong C-O stretching vibrations characteristic of the ester functional group, typically appearing as two bands in the 1300–1000 cm⁻¹ region. nih.gov The aromatic nature of the compound is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ range. bme.hucoresta.org Out-of-plane C-H bending vibrations in the 900–690 cm⁻¹ region can also provide information about the substitution pattern of the benzene (B151609) ring. bme.hu The C-Cl stretch of the chlorophenyl group is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester ~1735 Strong
C=O Stretch Ketone ~1715 Strong
C-H Stretch Aromatic >3000 Medium-Weak
C-H Stretch Aliphatic (CH₂ and CH₃) 2960-2850 Medium
C=C Stretch Aromatic Ring 1600-1450 Medium-Weak (multiple bands)
C-O Stretch Ester 1300-1000 Strong (multiple bands)

X-ray Diffraction Studies for Solid-State Structure and Conformation (Applicable to Crystalline Forms)

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. uhplcs.com This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation. uhplcs.com For this compound, XRD analysis would reveal the spatial relationship between the 3-chlorophenyl ring and the 3-oxobutanoate chain, as well as how the molecules pack together in the crystal lattice.

XRD studies are also critical for identifying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. oup.com Each polymorph would produce a unique X-ray diffraction pattern, making powder XRD a valuable tool for quality control in pharmaceutical and materials science. oup.com

Table 2: Potential Crystallographic Parameters and Conformation Insights from XRD

Parameter Information Provided Expected Findings for this compound
Unit Cell Dimensions Size and shape of the repeating crystal unit. Defines the basic packing structure.
Space Group Symmetry of the crystal lattice. Describes the arrangement of molecules within the unit cell.
Bond Lengths & Angles Precise geometric data for all covalent bonds. Confirms the molecular connectivity and geometry.
Torsion Angles Defines the conformation of flexible parts of the molecule. Reveals the orientation of the chlorophenyl ring relative to the oxobutanoate chain.

Advanced Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for separating this compound from reaction byproducts and starting materials, as well as for accurately quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used techniques for this purpose.

HPLC is a robust and versatile technique for the analysis of organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. bme.hunih.gov In RP-HPLC, a nonpolar stationary phase (typically a C18-bonded silica) is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.gov An isocratic elution (constant mobile phase composition) or a gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring in the molecule absorbs UV light strongly, usually around 254 nm. bme.hu A challenge in the chromatography of β-keto esters is the potential for keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org This can sometimes be addressed by adjusting the mobile phase pH or temperature to accelerate the interconversion between tautomers. chromforum.org

Table 3: Typical HPLC Method Parameters for Purity Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water or Methanol/Water mixture
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength ~254 nm

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. monadlabtech.comalispharm.com This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at much higher pressures (up to 15,000 psi). monadlabtech.comchromatographytoday.com

For the analysis of this compound, a UPLC method would offer much faster run times, often reducing analysis from several minutes to under a minute, thereby increasing sample throughput significantly. alispharm.com The higher efficiency of UPLC columns leads to sharper and narrower peaks, which results in improved resolution between the main compound and any closely eluting impurities, and enhanced sensitivity for detecting trace-level components. monadlabtech.comsepscience.com The method parameters for UPLC are analogous to HPLC but are adapted for the smaller column dimensions and higher pressures, involving lower flow rates and significantly shorter run times. The ability to rapidly develop and run methods makes UPLC an ideal tool for high-throughput screening and quality control environments. chromatographyonline.com

Table 4: Comparative Advantages of UPLC for Analysis

Feature HPLC UPLC Benefit for Analysis
Particle Size 3-5 µm <2 µm Higher efficiency, better resolution. alispharm.com
Operating Pressure Up to 6,000 psi Up to 15,000 psi Faster flow rates and shorter run times. chromatographytoday.com
Analysis Speed Slower (minutes) Faster (seconds to minutes) Increased sample throughput. sepscience.com
Resolution Good Superior Better separation of complex mixtures and impurities. monadlabtech.com
Sensitivity Good Enhanced Lower detection limits for trace contaminants. alispharm.com

| Solvent Consumption | Higher | Lower | Reduced operational costs and environmental impact. alispharm.com |


Mechanistic Insights and Reactivity Investigations of 3 Chlorophenyl Methyl 3 Oxobutanoate

Tautomerism Studies: Keto-Enol Equilibrium and Dominant Tautomeric Forms

A signal feature of β-dicarbonyl compounds, including β-keto esters, is their ability to exist as a mixture of two readily interconvertible constitutional isomers, a phenomenon known as keto-enol tautomerism. masterorganicchemistry.comphywe.com For (3-Chlorophenyl)methyl 3-oxobutanoate, this equilibrium exists between the diketo form and two possible enol forms. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-six-membered ring, and by conjugation of the C=C double bond with the carbonyl group. mdpi.commdpi.com

The position of this equilibrium is highly sensitive to several factors, most notably the solvent. masterorganicchemistry.com In nonpolar solvents, the enol form is often favored as the intramolecular hydrogen bond is not disrupted by solvent interactions. Conversely, polar, protic solvents can stabilize the keto form by forming intermolecular hydrogen bonds with the carbonyl oxygen atoms, thus shifting the equilibrium toward the keto tautomer. brainly.com For the parent compound, ethyl acetoacetate (B1235776), the percentage of the enol tautomer can vary dramatically, from less than 2% in water (D₂O) to nearly 50% in carbon tetrachloride (CCl₄). masterorganicchemistry.com

Structural features, such as substituent effects, also play a crucial role. Electron-withdrawing groups can influence the equilibrium, though the effect is complex. walisongo.ac.id While specific equilibrium data for this compound is not extensively documented, the principles governing related β-keto esters provide a strong framework for understanding its behavior.

Table 1: Influence of Solvent on Keto-Enol Equilibrium of Ethyl Acetoacetate

Solvent% Enol Tautomer
Water (D₂O)< 2%
Benzene (B151609)6%
Carbon Tetrachloride (CCl₄)49%

Data compiled from literature findings on ethyl acetoacetate, a structural analog, to illustrate the general principle of solvent effects on the tautomeric equilibrium. masterorganicchemistry.combrainly.com

Analysis of Electrophilic and Nucleophilic Sites within the β-Keto Ester Scaffold

The dual functionality of the β-keto ester structure results in multiple reactive sites, allowing it to act as both an electrophile and a nucleophile. researchgate.netresearchgate.net This versatility is central to its utility in synthetic chemistry.

Nucleophilic Sites : The primary nucleophilic character resides at the α-carbon (the carbon atom situated between the two carbonyl groups). The protons on this carbon are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyls, which stabilize the resulting conjugate base. Deprotonation by a suitable base yields a resonance-stabilized enolate ion. fiveable.mefiveable.me This enolate is a potent nucleophile, readily participating in carbon-carbon bond-forming reactions. fiveable.me The enol tautomer is also nucleophilic at the α-carbon. masterorganicchemistry.com

Electrophilic Sites : The carbonyl carbons of both the ketone and the ester moieties are electrophilic. researchgate.net These carbons bear a partial positive charge due to the polarization of the C=O bond and are susceptible to attack by nucleophiles. youtube.comkhanacademy.org The relative electrophilicity of these two sites can be influenced by steric and electronic factors, allowing for selective reactions.

Table 2: Reactive Sites in this compound

SiteTypeReactivity
α-CarbonNucleophilic (as enolate)Undergoes alkylation, acylation, and condensation reactions. fiveable.meaklectures.com
Ketone Carbonyl CarbonElectrophilicAttacked by nucleophiles (e.g., in reductions, additions). researchgate.net
Ester Carbonyl CarbonElectrophilicAttacked by nucleophiles (e.g., in Claisen condensation, hydrolysis). libretexts.org

Influence of the 3-Chlorophenyl Substituent on Reaction Kinetics and Selectivity

The 3-chlorophenyl group attached to the ester oxygen modifies the electronic properties of the this compound molecule, thereby influencing its reactivity. The chlorine atom is an electronegative substituent that exerts an electron-withdrawing inductive effect (-I effect). libretexts.org

This inductive withdrawal of electron density has several consequences:

Increased Electrophilicity : The electron-withdrawing nature of the 3-chlorophenyl group enhances the partial positive charge on the ester carbonyl carbon. This makes the ester group more susceptible to nucleophilic attack, potentially increasing the rates of reactions such as hydrolysis or transesterification compared to analogs with electron-donating substituents. Studies on related systems have shown that electron-withdrawing substituents on the non-leaving group accelerate the rates of aminolysis. acs.orgnih.gov

Increased Acidity of α-Protons : The inductive effect propagates through the molecule, increasing the acidity of the α-protons. This facilitates the formation of the enolate ion, which can lead to faster rates in base-mediated reactions that depend on enolate formation as the rate-determining step.

Table 3: Predicted Electronic Effects of Substituents on Ester Reactivity

Substituent Type on Phenyl RingElectronic EffectEffect on Ester Carbonyl ElectrophilicityPredicted Effect on Rate of Nucleophilic Acyl Substitution
Electron-Donating (e.g., -OCH₃)+I, +MDecreasedSlower
Neutral (e.g., -H)BaselineBaselineBaseline
Electron-Withdrawing (e.g., -Cl, -NO₂)-IIncreasedFaster

Reaction Pathways and Proposed Mechanisms for Key Chemical Transformations

The β-keto ester scaffold of this compound enables a variety of fundamental organic transformations.

α-Alkylation : One of the most common reactions is the alkylation at the α-carbon. The mechanism involves the deprotonation of the α-carbon by a base (e.g., an alkoxide) to form the nucleophilic enolate. This enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide to form a new carbon-carbon bond. researchgate.netaklectures.com The (3-chlorophenyl)methyl group remains unaffected during this process.

Hydrolysis and Decarboxylation : β-keto esters can be readily converted to ketones through a two-step sequence. aklectures.com First, hydrolysis of the ester function (under acidic or basic conditions) yields a β-keto acid. This intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon gentle heating to produce a methyl ketone. aklectures.comnih.gov The driving force for this reaction is the formation of a stable enol intermediate from a cyclic transition state.

Claisen Condensation : While this compound is a product of a Claisen-type condensation, understanding its formation provides mechanistic insight. The reaction involves the base-catalyzed condensation of two ester molecules. jove.comlibretexts.org The mechanism proceeds via the formation of an ester enolate which then attacks the carbonyl carbon of a second ester molecule, followed by the elimination of an alkoxide leaving group. libretexts.org

Stereochemical Aspects and Chiral Recognition in Reactions of β-Keto Esters

Introducing chirality into molecules derived from β-keto esters is a significant area of synthetic chemistry. Reactions involving this compound can be designed to control stereochemistry at both the α- and β-positions.

Asymmetric Reduction : The β-carbonyl group can be stereoselectively reduced to a hydroxyl group, yielding a chiral β-hydroxy ester. This is commonly achieved through catalytic asymmetric hydrogenation using chiral metal complexes (e.g., containing Ruthenium or Iridium). researchgate.netresearchgate.net This transformation establishes a new stereocenter at the β-position.

Asymmetric Alkylation : Creating a stereocenter at the α-position via alkylation is more challenging. A primary difficulty is that the remaining acidic proton in the mono-alkylated product can be removed by the base, leading to racemization of the newly formed stereocenter. researchgate.netnih.gov Modern approaches circumvent this issue by using synergistic catalyst systems (e.g., palladium and ruthenium complexes) that operate under nearly neutral conditions, thus preventing epimerization and allowing for high diastereo- and enantioselectivity. nih.gov

Dynamic Kinetic Resolution (DKR) : For β-keto esters that already possess a substituent at the α-position, asymmetric hydrogenation can proceed via dynamic kinetic resolution. researchgate.net In this process, the pre-existing stereocenter at the α-position is rapidly epimerized under the reaction conditions, while one of the enantiomers is selectively hydrogenated, allowing for the formation of a single diastereomer in high yield and enantiomeric excess.

Table 4: Strategies for Stereocontrol in β-Keto Ester Reactions

Reaction TypeTarget StereocenterCommon StrategyKey Features
Reduction of Ketoneβ-CarbonCatalytic Asymmetric HydrogenationUse of chiral metal-phosphine catalysts (e.g., Ru-BINAP). researchgate.net
α-Alkylationα-CarbonAsymmetric Phase-Transfer CatalysisUse of chiral quaternary ammonium (B1175870) salts.
α-Allylationα-CarbonSynergistic Ru/Pd CatalysisDehydrative condensation under neutral conditions to prevent racemization. nih.gov

Theoretical and Computational Chemistry Studies on 3 Chlorophenyl Methyl 3 Oxobutanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. dergipark.org.tr DFT calculations provide a robust framework for understanding the behavior of (3-Chlorophenyl)methyl 3-oxobutanoate by correlating its electron density with its energy. researchgate.net These calculations can elucidate geometric parameters and vibrational frequencies, offering a theoretical fingerprint of the molecule. researchgate.net

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. scienceopen.com

For this compound, DFT calculations would map the electron density distribution, revealing the regions of the molecule that are electron-rich or electron-deficient. This is often visualized using a Molecular Electrostatic Potential (MEP) map, where different colors denote varying electrostatic potentials. Such maps identify the likely sites for electrophilic and nucleophilic attack. nih.gov For instance, negative regions, often localized around electronegative atoms like oxygen, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. scienceopen.com

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons from the environment. dergipark.org.tr

A high electrophilicity index suggests a molecule will behave as a strong electrophile in reactions. researchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound This table is illustrative and does not represent experimental or calculated data.

Parameter Symbol Value (eV)
HOMO Energy EHOMO -7.2
LUMO Energy ELUMO -1.5
Energy Gap ΔE 5.7
Ionization Potential I 7.2
Electron Affinity A 1.5
Electronegativity χ 4.35
Chemical Hardness η 2.85
Chemical Softness S 0.35
Electrophilicity Index ω 3.31

Local reactivity descriptors, such as the Fukui functions or Parr functions, are used to identify the reactivity of specific atomic sites within the molecule. rsc.org These indices help predict where an electrophilic, nucleophilic, or radical attack is most likely to occur, providing a more detailed picture of regioselectivity in chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.comuwlax.edu For a flexible molecule like this compound, numerous conformers are possible. Computational methods are used to explore the potential energy surface of the molecule to identify the most stable conformations, which correspond to energy minima. researchgate.net

The process involves systematically rotating the molecule's dihedral angles and calculating the energy for each conformation. This allows for the identification of stable staggered conformations and higher-energy eclipsed conformations. The global minimum on the potential energy surface represents the most stable and thus most populated conformation of the molecule under given conditions. Understanding the relative energies of different conformers is crucial as the molecular shape can significantly influence its interactions. lumenlearning.com

Molecular Docking and Dynamics Simulations (Focused on Chemical Interactions, not Biological Targets)

While molecular docking is widely used to predict the binding of a ligand to a biological target, the principles can also be applied to understand non-covalent chemical interactions between molecules. mdpi.comresearchgate.net In this context, docking simulations could be used to study the interactions of this compound with another molecule, such as a solvent or another reactant. The simulation would predict the preferred orientation and geometry of the interacting pair, governed by forces like hydrogen bonding and van der Waals interactions. nih.gov

Molecular dynamics (MD) simulations extend this by modeling the movement of atoms and molecules over time. An MD simulation would reveal the dynamic stability of the interacting complex, showing how the molecules behave and how their interaction geometry fluctuates. This provides insight into the strength and nature of the intermolecular forces at play. nih.gov

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, these calculations can map out the entire reaction pathway from reactants to products. A key objective is to locate the transition state—the highest energy point along the reaction coordinate. technologynetworks.commit.edu

The structure and energy of the transition state determine the activation energy of the reaction, which is a critical factor governing the reaction rate. nih.govrsc.org By calculating the energies of reactants, transition states, intermediates, and products, a detailed potential energy profile for a proposed reaction can be constructed. This allows chemists to assess the feasibility of a reaction pathway and understand the factors that control its kinetics and thermodynamics. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry can predict various spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. For this compound, these methods can calculate:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum by calculating the frequencies of molecular vibrations. These theoretical spectra are valuable for assigning experimental IR absorption bands to specific vibrational modes of the molecule. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) parameters, such as the chemical shifts of 1H and 13C nuclei, can be calculated. These predictions are highly useful in interpreting experimental NMR spectra and assigning signals to specific atoms within the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Visible absorption spectra. This provides information about the molecule's chromophores and its behavior upon absorbing light.

Applications and Derivatization Strategies of 3 Chlorophenyl Methyl 3 Oxobutanoate in Organic Synthesis

Role as a Versatile Synthetic Building Block in Multistep Syntheses

The synthetic utility of (3-Chlorophenyl)methyl 3-oxobutanoate stems from the unique reactivity of the β-keto ester functional group. The methylene (B1212753) protons situated between the two carbonyl groups (the α-carbon) are particularly acidic, facilitating deprotonation to form a resonance-stabilized enolate. wikipedia.org This enolate is a potent nucleophile that can react with a variety of electrophiles, most commonly in alkylation reactions with alkyl halides via an SN2 mechanism. wikipedia.orgswun.edu.cn This process allows for the straightforward introduction of one or two alkyl substituents at the α-carbon, significantly increasing molecular complexity. libretexts.org

Furthermore, the dual carbonyl groups provide two electrophilic sites for nucleophilic attack. This characteristic is exploited in numerous condensation reactions that form the basis for constructing more elaborate carbon skeletons and heterocyclic rings. The (3-chlorophenyl)methyl ester group, while often playing a spectator role in initial transformations, can be selectively hydrolyzed under acidic or basic conditions. wikipedia.org This hydrolysis, followed by heating, typically induces decarboxylation to yield a methyl ketone, a transformation central to the classical acetoacetic ester synthesis. wikipedia.orgswun.edu.cn This sequence of alkylation followed by hydrolysis and decarboxylation makes this compound a key synthon for producing a wide array of substituted ketones.

Synthesis of Diverse Heterocyclic Compounds from β-Keto Ester Precursors

The 1,3-dicarbonyl structure of this compound makes it an ideal precursor for a variety of cyclocondensation reactions, leading to the formation of numerous important heterocyclic scaffolds.

Pyrone derivatives, specifically α-pyrones, are prevalent motifs in many natural products and pharmacologically active molecules. The synthesis of substituted α-pyrones can be achieved through the condensation of β-keto esters like this compound with suitable reaction partners. One established method involves an addition-elimination reaction between the β-keto ester and a Michael acceptor, followed by an acid-catalyzed condensation and cyclization to furnish the pyrone ring. For example, reaction with derivatives of methoxymethylenemalonate can yield 3-(alkoxycarbonyl)-α-pyrones.

Dihydropyrimidinones (DHPMs) are a class of heterocyclic compounds with a wide spectrum of biological activities. The most prominent method for their synthesis is the Biginelli reaction, a one-pot, three-component condensation involving a β-keto ester, an aldehyde, and urea (B33335) or thiourea. In this reaction, this compound serves as the 1,3-dicarbonyl component. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds via a series of condensation and cyclization steps to afford the highly functionalized DHPM core. The versatility of this reaction allows for the creation of a large library of derivatives by simply varying the aldehyde component.

Table 1: Synthesis of Dihydropyrimidinone Derivatives via Biginelli Reaction

AldehydeUrea/ThioureaProduct
BenzaldehydeUrea(3-Chlorophenyl)methyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
4-ChlorobenzaldehydeUrea(3-Chlorophenyl)methyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
3-HydroxybenzaldehydeThiourea(3-Chlorophenyl)methyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
4-MethoxybenzaldehydeUrea(3-Chlorophenyl)methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Pyrazolones, specifically 5-pyrazolones, are key structural motifs in many pharmaceutical agents. Their synthesis is classically achieved through the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-keto ester with a hydrazine (B178648) derivative. When this compound is treated with hydrazine or a substituted hydrazine (e.g., phenylhydrazine), it readily undergoes condensation to form the corresponding 3-methyl-5-pyrazolone derivative. The reaction proceeds efficiently, often in a protic solvent like ethanol (B145695) or acetic acid, to yield the heterocyclic product.

Table 2: Synthesis of Pyrazolone Derivatives from this compound

Hydrazine ReactantResulting Pyrazolone Product
Hydrazine Hydrate3-Methyl-1H-pyrazol-5(4H)-one
Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
4-Chlorophenylhydrazine1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
Methylhydrazine1,3-Dimethyl-1H-pyrazol-5(4H)-one

Substituted pyrroles are foundational structures in both materials science and medicinal chemistry. google.com Multi-component reactions offer a powerful and efficient means of synthesizing highly functionalized pyrroles. β-Keto esters such as this compound can be employed in these reactions. For instance, in a variation of the Hantzsch pyrrole (B145914) synthesis, the β-keto ester can react with an α-haloketone and an amine (or ammonia) to construct the pyrrole ring. Another approach involves the [3+2] cycloaddition reaction between tosylmethyl isocyanides (TosMIC) and activated alkenes derived from the β-keto ester, which provides a direct route to 3,4-disubstituted pyrroles.

Formation of Homologated Carbonyl Compounds: Synthesis of γ-Keto Esters

Homologation, the extension of a carbon chain by a specific unit, is a fundamental operation in organic synthesis. The conversion of a β-keto ester to a γ-keto ester represents a two-carbon homologation of the ester or a one-carbon insertion into the keto-ester backbone. One effective strategy to achieve this transformation involves the generation of a dianion from the β-keto ester. wikipedia.org

The process begins with the deprotonation of the α-carbon using a strong base like sodium hydride (NaH) to form the initial enolate. wikipedia.org A second, stronger base, such as n-butyllithium (BuLi), is then used at a low temperature to remove a proton from the less acidic terminal methyl group (the γ-carbon), forming a dianion. wikipedia.org This dianion possesses two nucleophilic centers, but alkylation occurs preferentially at the more reactive terminal γ-carbon. wikipedia.org Subsequent reaction with an electrophile, such as an alkyl halide, introduces a substituent at the γ-position. A final aqueous workup protonates the α-carbon, yielding the desired γ-keto ester. google.com

Table 3: Synthesis of γ-Keto Esters via Dianion Alkylation

Alkylating Agent (R-X)Product
Allyl Bromide(3-Chlorophenyl)methyl 5-hexen-3-onoate
Benzyl Bromide(3-Chlorophenyl)methyl 5-phenyl-3-oxopentanoate
Iodomethane(3-Chlorophenyl)methyl 3-oxopentanoate
1-Bromobutane(3-Chlorophenyl)methyl 3-oxooctanoate

Stereoselective Transformations and Introduction of Chirality

The generation of chiral molecules from prochiral starting materials is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. This compound is an ideal substrate for several stereoselective transformations aimed at introducing chirality, primarily through reactions targeting the ketone functionality and the active methylene group.

Asymmetric Reduction of the Ketone:

The carbonyl group of the β-keto ester can be stereoselectively reduced to a hydroxyl group, yielding chiral β-hydroxy esters. These products are valuable building blocks for the synthesis of various biologically active compounds. scielo.br This transformation can be achieved using a variety of methods, including enzymatic reductions and catalytic asymmetric hydrogenation.

Enzyme-catalyzed reductions, often employing whole cells of microorganisms like Kluyveromyces marxianus or isolated dehydrogenases/reductases, are known for their high enantioselectivity. scielo.brnih.gov The choice of biocatalyst can influence the stereochemical outcome, providing access to either the (R)- or (S)-β-hydroxy ester. scielo.br

Catalytic asymmetric hydrogenation, utilizing transition metal complexes with chiral ligands, offers another powerful route to chiral β-hydroxy esters. rsc.org Iridium-based catalysts with chiral ferrocenyl P,N,N-ligands have demonstrated high efficiency in the hydrogenation of a range of β-keto esters, achieving excellent enantioselectivities. rsc.org

Illustrative Data on Stereoselective Reduction of β-Keto Esters:

Catalyst/Reagent SystemProduct TypeExpected Enantiomeric Excess (ee)
Kluyveromyces marxianus (Whole Cells)(R)- or (S)-β-hydroxy ester>99%
(S)-1-phenylethanol dehydrogenase (PEDH)(S)-β-hydroxy esterHigh
Ir-complex with chiral ferrocenyl P,N,N-ligandβ-hydroxy esterup to 95%

Stereoselective Alkylation of the α-Carbon:

The introduction of a substituent at the α-carbon of this compound can also be performed stereoselectively to create a chiral center. Phase-transfer catalysis, employing chiral catalysts such as cinchona derivatives, has been successfully used for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org This methodology provides a metal-free alternative for creating stereogenic centers. rsc.org

Furthermore, the use of chiral auxiliaries temporarily attached to the molecule can direct the stereochemical course of alkylation reactions. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.

More advanced methods involve the use of hybrid catalyst systems, for instance, combining palladium and ruthenium complexes for the asymmetric dehydrative condensation with allylic alcohols. nih.gov This approach allows for the synthesis of α-mono-substituted products with high regio-, diastereo-, and enantioselectivity under nearly neutral conditions that prevent epimerization. nih.gov

Illustrative Data on Stereoselective α-Alkylation of β-Keto Esters:

MethodCatalyst/AuxiliaryExpected Enantiomeric Excess (ee)
Phase-Transfer CatalysisCinchona derivativesup to 98%
Chiral Auxiliarye.g., PseudoephedrineHigh diastereoselectivity
Hybrid Catalysis (Ru/Pd)Chiral ligands on metalsHigh

Functionalization of the β-Keto Ester Scaffold via Electrophilic and Nucleophilic Substitutions

The reactivity of the β-keto ester scaffold of this compound allows for a wide range of functionalization reactions at the α-carbon. The acidic nature of the α-protons facilitates the formation of an enolate, which can then react with various electrophiles. aklectures.comfiveable.me

Electrophilic Substitutions:

The enolate of this compound can react with a variety of electrophiles to introduce new functional groups at the α-position.

Halogenation: Electrophilic halogenating agents can be used to introduce chlorine, bromine, or fluorine atoms. Highly enantioselective chlorination of β-keto esters has been achieved using chiral Lewis acid catalysts, yielding α-chloro products with high enantioselectivity (up to 98% ee). acs.org These chiral tertiary chlorides can undergo subsequent SN2 displacement to introduce other functionalities with inversion of configuration. acs.org The development of stable electrophilic fluorinating agents like N-fluorobenzensulfonimide (NFSI) has also enabled the catalytic enantioselective fluorination of β-keto esters. mdpi.com

Amination: The direct α-amidation of β-keto esters can be achieved using nickelocene (B73246) as a catalyst, providing a convergent route to α-amidated products with broad substrate tolerance. nih.gov This reaction is proposed to proceed through a nitrogen-centered radical intermediate. nih.gov

Nucleophilic Substitutions (Alkylation):

The most common functionalization of β-keto esters is α-alkylation. researchgate.net The enolate, generated by treatment with a suitable base, acts as a nucleophile and reacts with alkyl halides in an SN2 reaction. libretexts.orgjove.com This reaction allows for the introduction of a wide variety of alkyl groups at the α-position. The reaction can be controlled to achieve mono- or dialkylation. aklectures.com The resulting alkylated β-keto esters can then be subjected to hydrolysis and decarboxylation to yield substituted ketones. aklectures.comlibretexts.org

Utility in the Synthesis of Complex Organic Scaffolds and Chemical Intermediates

This compound is a valuable building block for the synthesis of more complex organic molecules and key chemical intermediates due to the versatile reactivity of the β-keto ester moiety. researchgate.netrsc.org

Synthesis of Heterocyclic Compounds:

β-Keto esters are widely used in the synthesis of various heterocyclic systems. researchgate.net For example, they can react with α-halo ketones in the presence of a base to form 1,4-dicarbonyl compounds, which can then be cyclized in the presence of acid to produce substituted furans in a process known as the Feist-Benary synthesis. uwindsor.ca Pyrazolones, an important class of heterocyclic compounds with various pharmaceutical applications, are traditionally synthesized by the reaction of β-keto esters with hydrazine and its derivatives. nih.gov

Role as a Versatile Chemical Intermediate:

The functional groups within this compound can be manipulated to create a variety of intermediates. The ester group can be hydrolyzed to a carboxylic acid, which can then undergo decarboxylation upon heating to yield a ketone. libretexts.org This decarboxylation is a key step in the acetoacetic ester synthesis, a powerful method for preparing ketones. jove.com

Palladium-catalyzed reactions of allylic β-keto esters have been shown to generate palladium enolates after decarboxylation, which can then undergo various transformations such as reductive elimination to form α-allyl ketones or intramolecular aldol (B89426) and Michael additions. nih.gov While this compound is not an allylic ester itself, transesterification could provide access to such reactive intermediates. rsc.org The ability to selectively cleave and decarboxylate β-keto esters under specific conditions further enhances their synthetic utility. researchgate.net

The combination of these transformations makes this compound a valuable precursor for the synthesis of complex drug molecules and other fine chemicals. researchgate.netijpras.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.